![molecular formula C28H39N3O2 B4883993 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide
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Overview
Description
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known by its chemical name TAK-659. This compound has gained significant attention due to its potential use in scientific research.
Mechanism of Action
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide inhibits BTK by binding to its active site. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B-cell activation and proliferation.
Biochemical and physiological effects:
The inhibition of BTK by 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide has been found to have several biochemical and physiological effects. It can lead to the suppression of B-cell receptor signaling, which can reduce the proliferation and survival of B-cells. This can be beneficial in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Advantages and Limitations for Lab Experiments
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK and does not affect other kinases. It also has good solubility and stability, which makes it suitable for in vitro and in vivo experiments. However, one limitation is that it has low bioavailability, which can affect its efficacy in vivo.
Future Directions
Include the development of more potent and selective BTK inhibitors, investigation of its potential use in the treatment of other B-cell malignancies, combination with other drugs, and development of more efficient synthesis methods.
Synthesis Methods
The synthesis of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide involves the reaction between 4-aminobenzamide and 1-(2-phenylethyl)-4-piperidinone. The reaction takes place in the presence of sodium hydride and 1,4-dibromobutane. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide has potential use in scientific research. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in B-cell receptor signaling. Inhibition of BTK can lead to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of B-cell malignancies.
properties
IUPAC Name |
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-2-17-30-19-13-25(14-20-30)29-28(32)24-8-10-26(11-9-24)33-27-15-21-31(22-16-27)18-12-23-6-4-3-5-7-23/h3-11,25,27H,2,12-22H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJQRVXTORRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-(1-propylpiperidin-4-yl)benzamide |
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